

5-Bromophthalide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromophthalide is a brominated derivative of phthalide, recognized as a critical intermediate in the field of organic and medicinal chemistry.[1] Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, most notably in the pharmaceutical industry.[1] This guide provides an indepth overview of **5-Bromophthalide**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications.

Chemical and Physical Properties

The fundamental properties of **5-Bromophthalide** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Source
CAS Number	64169-34-2	[2][3][4][5][6]
Molecular Formula	C ₈ H ₅ BrO ₂	[2][3][6]
Molecular Weight	213.03 g/mol	[2][3][4][7]
Appearance	White to light yellow crystalline solid/powder	[1][2][8]
Melting Point	162-166 °C	[2][9]
Boiling Point (Predicted)	377.7 ± 42.0 °C	[2][9]
Density (Predicted)	1.742 ± 0.06 g/cm ³	[2]
Solubility	Soluble in acetone	[2]
InChI Key	IUSPXLCLQIZFHL- UHFFFAOYSA-N	[2]
SMILES	BrC1=CC=C2C(=O)OCC2=C1	[10]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **5-Bromophthalide** are crucial for its effective use in research and development.

Synthesis of 5-Bromophthalide

1. Synthesis from 5-Aminophthalide via Sandmeyer Reaction

This method involves the conversion of an amino group to a bromo group using a diazonium salt intermediate.

- Step 1: Diazotization
 - A mixture of 16.8 g of 5-aminophthalide in 34 ml of 48% aqueous hydrobromic acid is cooled to 0°C in an ice bath.[11]



- A solution of 7.8 g of sodium nitrite in 15 ml of water is added while maintaining the temperature below 5°C.[11]
- The mixture is stirred for an additional 30 minutes at approximately 0°C.[11]
- Step 2: Bromination
 - The diazonium salt solution is added in portions to a mixture of 28.2 g of freshly prepared cuprous bromide and 18 ml of 48% aqueous hydrobromic acid at room temperature.[11]
 - The reaction mixture is stirred for one hour.[11]
- Step 3: Isolation and Purification
 - The product is filtered and washed with water until neutral.[11]
 - Recrystallization from 100 ml of isopropanol yields the final product.[11]
- 2. Synthesis from 4-Bromophthalic Anhydride via Reduction

This process involves the selective reduction of one of the carbonyl groups of the anhydride.

- Step 1: Preparation of the Reaction Mixture
 - A solution of 455 g of 4-bromophthalic anhydride in 545 g of THF is prepared at 25°C.[12]
 - A slurry of 48 g of sodium borohydride in 450 g of THF is prepared and pre-cooled to 5°C.
 [12]
- Step 2: Reduction
 - The 4-bromophthalic anhydride solution is added to the sodium borohydride slurry. The temperature is noted to increase from 5°C to 15°C.[12]
- Step 3: Work-up and Crystallization
 - The reaction mixture is acidified, leading to the formation of a mixture of 5bromophthalide and 6-bromophthalide.[13][14]



- The mixture is separated into aqueous and organic phases.[13][14]
- 5-Bromophthalide is selectively crystallized from the organic phase.[13][14]

Purification of 5-Bromophthalide

Recrystallization from Ethanol

- A slurry of 260 g of wet, crude 5-bromophthalide is prepared in 540 g of ethanol containing 5% water at 25°C.[12]
- The slurry is heated to 70-80°C and held at that temperature for one hour.[12]
- The temperature is then lowered to 25°C over one hour to induce recrystallization and held at this temperature for another hour.[12]
- The crystallized product is filtered, washed with 150 g of aqueous 95% ethanol, and dried at 80°C for 2 hours.[12]

Analytical Methodologies

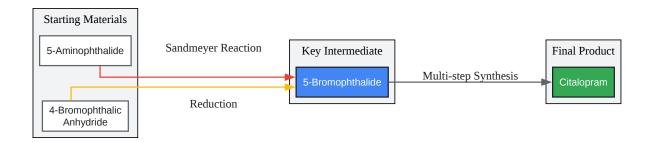
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic techniques such as HPLC and UPLC are employed for the separation and quantification of **5-Bromophthalide**, allowing for the assessment of its purity.[8] UPLC, in particular, offers enhanced speed, sensitivity, and resolution.[8] A developed UPLC method for determining the content of this compound in Citalopram hydrobromide drug substance utilized an Acquity UPLC HSS C18 SB column (100 mm x 2.1mm, 1.8 µm particle size) maintained at 40°C.[8]

Applications in Drug Development

5-Bromophthalide is a key intermediate in the synthesis of the widely used antidepressant drug, Citalopram.[2][8][10] The following diagram illustrates the logical workflow from a precursor to **5-Bromophthalide** and its subsequent role in the synthesis of Citalopram.





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Caption: Synthesis pathways to **5-Bromophthalide** and its use in Citalopram synthesis.

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